N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-derived acetamide featuring a phenylsulfanyl substituent at position 8 of the heterocyclic core and a 2,5-dimethylphenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-8-9-15(2)17(12-14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)29-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKGLLEAMDORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and various triazolopyrazine intermediates. Common synthetic routes may involve:
Nitration and Reduction: Nitration of 2,5-dimethylaniline followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the triazolopyrazine core through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazolopyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibit antiviral activities. For example, derivatives of triazolo compounds have shown efficacy against viruses such as hepatitis C and HIV. These compounds can inhibit viral replication by targeting specific viral enzymes or processes essential for the virus's lifecycle .
Antiparasitic Activity
The compound has been evaluated for its effectiveness against various parasitic diseases. Studies have demonstrated that triazole derivatives can exhibit significant activity against Leishmania and Trypanosoma species, which are responsible for diseases like leishmaniasis and Chagas disease. The structural properties of these compounds allow them to interact with biological targets in parasites effectively .
Agricultural Chemistry Applications
Herbicidal and Antifungal Properties
In agricultural settings, compounds derived from triazoles have been investigated for their herbicidal and antifungal properties. The ability of these compounds to inhibit specific biochemical pathways in plants and fungi makes them suitable candidates for developing new agrochemicals. Their effectiveness can be attributed to their ability to disrupt cellular processes critical for growth and reproduction in target organisms .
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral properties of triazole derivatives revealed that certain modifications in the chemical structure significantly enhanced their efficacy against RNA viruses. The presence of specific functional groups was found to increase binding affinity to viral proteins, thereby inhibiting replication more effectively than traditional antiviral agents .
Case Study 2: Antiparasitic Activity
Another research initiative evaluated the antiparasitic potential of triazole compounds against Leishmania spp. The findings indicated that the tested compounds exhibited potent activity with IC50 values lower than those of existing treatments. This suggests that such derivatives could serve as a basis for developing new therapeutic agents for treating neglected tropical diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may result from its ability to modulate these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Triazolopyrazine vs. Pyrazol/Benzothiazine Cores: The target compound’s triazolopyrazine core differs from the dihydro-pyrazol () and pyrazolo-benzothiazine () systems.
Substituent Effects :
- The 4-chlorobenzylsulfanyl group in the analog () enhances lipophilicity (ClogP ~3.2 vs. ~2.8 for the target compound), which may improve membrane permeability .
- The 2,4-dichlorophenyl group in ’s compound introduces strong electron-withdrawing effects, favoring planar amide conformations and dimerization via N–H⋯O hydrogen bonds .
- The sulfonyl group in ’s compound increases metabolic stability compared to the sulfanyl group in the target compound .
Research Findings and Pharmacological Implications
Crystallographic and Conformational Insights
- Hydrogen Bonding : The acetamide group in ’s compound forms dimers via R₂²(10) hydrogen-bonding motifs, a feature likely shared by the target compound due to its analogous amide moiety .
- Dihedral Angles : Steric repulsion from the 2,5-dimethylphenyl group in the target compound may lead to larger dihedral angles (e.g., ~80° between amide and aromatic rings) compared to ’s compound (64.82°), reducing planarity and altering binding pocket compatibility .
Biological Activity
N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring fused with a pyrazine structure, which is known to exhibit various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O2S. Its structure includes:
- Triazole and Pyrazine Rings : These heterocycles are often associated with antimicrobial and antiviral activities.
- Acetamide Group : This functional group can enhance solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyrazine moieties often exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent .
- Antifungal Activity : Similar studies have evaluated its effectiveness against fungi like Candida albicans, demonstrating promising antifungal properties .
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory | |
| Candida albicans | Inhibitory |
Anti-inflammatory and Analgesic Properties
Compounds with similar structural features have also been reported to possess anti-inflammatory and analgesic effects. The presence of the triazole ring may contribute to these activities by modulating inflammatory pathways .
Case Studies
-
Study on Antibacterial Properties :
A recent study evaluated the antibacterial effects of several triazole derivatives, including our compound of interest. It was found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains of bacteria. -
Evaluation of Antifungal Activity :
In vitro tests highlighted the antifungal activity against Candida species, where the compound demonstrated significant efficacy at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
